1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused imidazoquinoxaline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. The process often starts with the preparation of the imidazoquinoxaline core, followed by the introduction of the 3-chloro-4-fluorophenyl and 4-nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, nitrating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted imidazoquinoxalines.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the 3-chloro-4-fluorophenyl group and has been studied for its potential as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4).
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide: Another compound with the 3-chloro-4-fluorophenyl group, used in various chemical and biological studies.
Uniqueness
1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is unique due to its fused imidazoquinoxaline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
4848-71-9 |
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Molecular Formula |
C21H11ClFN5O2 |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C21H11ClFN5O2/c22-15-11-14(9-10-16(15)23)27-20(12-5-7-13(8-6-12)28(29)30)26-19-21(27)25-18-4-2-1-3-17(18)24-19/h1-11H |
InChI Key |
HGIRUTAPRTYRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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